Cas no 852132-25-3 (3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide
- Benzamide, 3-methoxy-N-(5-methyl-3-isoxazolyl)-N-[(2-oxo-1-pyrrolidinyl)methyl]-
- REGID_for_CID_3241595
- SMR000027336
- HMS2416O03
- 852132-25-3
- 3-methoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- SR-01000129004-1
- F0649-0919
- SR-01000129004
- 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- 3-methoxy-N-(5-methylisoxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- CHEMBL1723386
- MLS000092259
- AKOS024591844
-
- インチ: 1S/C17H19N3O4/c1-12-9-15(18-24-12)20(11-19-8-4-7-16(19)21)17(22)13-5-3-6-14(10-13)23-2/h3,5-6,9-10H,4,7-8,11H2,1-2H3
- InChIKey: VTZCSWYSRCICMB-UHFFFAOYSA-N
- ほほえんだ: C(N(C1C=C(C)ON=1)CN1CCCC1=O)(=O)C1=CC=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 329.13755610g/mol
- どういたいしつりょう: 329.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Predicted)
- ふってん: 590.2±50.0 °C(Predicted)
- 酸性度係数(pKa): -0.92±0.20(Predicted)
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0649-0919-5mg |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-10mg |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-30mg |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-10μmol |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-100mg |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-50mg |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-5μmol |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-1mg |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-3mg |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0649-0919-75mg |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
852132-25-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 852132-25-3 and Product Name: 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide
The compound with the CAS number 852132-25-3 and the product name 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a 3-methoxy substituent, a 5-methyl-1,2-oxazole ring system, and a 2-oxopyrrolidine moiety, contributes to its unique chemical properties and biological activities.
Recent research in the field of cheminformatics has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 5-methyl-1,2-oxazole ring is particularly noteworthy, as it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of this motif into the molecular framework of the compound under discussion suggests that it may possess similar pharmacological effects. Additionally, the 2-oxopyrrolidine group is known for its ability to enhance binding affinity and selectivity in drug design, making it a valuable component in the development of targeted therapies.
The 3-methoxy substituent further contributes to the compound's chemical diversity and potential biological activity. Methoxy groups are commonly found in biologically active molecules and have been shown to play a crucial role in modulating pharmacokinetic properties and enhancing receptor binding. In this context, the 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide structure may exhibit enhanced efficacy compared to related compounds lacking this functional group.
Current advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental assays. Molecular docking studies have been particularly useful in evaluating the binding interactions between this compound and various biological targets. Preliminary simulations suggest that the 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide may interact effectively with enzymes and receptors involved in critical cellular pathways. This finding underscores its potential as a lead compound for further medicinal chemistry optimization.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments have demonstrated promising results in terms of inhibitory activity against several key enzymes implicated in diseases such as cancer and inflammation. The combination of the 5-methyl-1,2-oxazole, 2-oxopyrrolidine, and 3-methoxy groups appears to synergize, producing a molecule with enhanced potency and selectivity. These findings are consistent with recent literature describing similar heterocyclic compounds as viable candidates for drug development.
The synthesis of complex molecules like 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-(2 oxopyrrolidin - 1 - yl)methylbenzamide represents a significant challenge due to their intricate structural features. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high yield and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in facilitating key bond-forming steps required for its construction. These advancements have not only improved efficiency but also allowed for greater structural diversity during drug discovery campaigns.
The pharmacokinetic properties of this compound are also under investigation. Preliminary data suggest that it exhibits favorable solubility and metabolic stability, which are critical factors for successful drug development. The presence of polar functional groups such as hydroxyls and amides enhances solubility, while electronic effects modulated by substituents like the 3-methoxy group contribute to metabolic stability. These attributes make it a promising candidate for further development into an oral therapeutic agent.
Future research directions include optimizing synthetic routes to improve scalability and cost-effectiveness. Additionally, exploring derivatives of this compound through structure-based drug design may uncover additional pharmacological activities or improved properties. The integration of machine learning models into virtual screening processes could accelerate the identification of novel analogs with enhanced efficacy or reduced toxicity.
The broader implications of this research extend beyond individual compounds to encompass advances in drug discovery methodologies. The development of innovative molecular architectures like those exemplified by 852132 - 25 - 3 underscores the dynamic nature of pharmaceutical chemistry and its potential to address unmet medical needs. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets.
In conclusion,852132 - 25 - 3and its corresponding product name,3 - methoxy - N - (5 - methyl - 1 , 2 - oxazol - 3 - yl) - N - ( 2 - oxopyrrolidin - 1 - yl)methylbenzamide, represent a significant contribution to pharmaceutical chemistry. Their unique structural features combined with promising preclinical data position them as valuable tools for further medicinal chemistry exploration. As research progresses,this class of compounds will continue to be scrutinized for their potential applications in treating various diseases,providing hope for future therapeutic breakthroughs.
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